6-Methanesulfonylpyridine-3-sulfonamide
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Overview
Description
6-Methanesulfonylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H8N2O4S2 It is characterized by the presence of both methanesulfonyl and sulfonamide functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methanesulfonylpyridine-3-sulfonamide typically involves the introduction of sulfonamide and methanesulfonyl groups onto a pyridine ring. One common method involves the reaction of pyridine-3-sulfonyl chloride with methanesulfonamide under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is typically purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methanesulfonylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Scientific Research Applications
6-Methanesulfonylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Methanesulfonylpyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication . This mechanism underlies the antibacterial activity of sulfonamide-based drugs.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds such as sulfamethoxazole and sulfadiazine share the sulfonamide functional group and have similar antibacterial properties.
Sulfonyl Chlorides: These compounds, like pyridine-3-sulfonyl chloride, are precursors in the synthesis of sulfonamides.
Methanesulfonyl Derivatives: Compounds like methanesulfonyl chloride are used in similar synthetic applications.
Uniqueness
6-Methanesulfonylpyridine-3-sulfonamide is unique due to the presence of both methanesulfonyl and sulfonamide groups on a pyridine ringIts structure provides a versatile platform for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C6H8N2O4S2 |
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Molecular Weight |
236.3 g/mol |
IUPAC Name |
6-methylsulfonylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H8N2O4S2/c1-13(9,10)6-3-2-5(4-8-6)14(7,11)12/h2-4H,1H3,(H2,7,11,12) |
InChI Key |
XVBIIJJPNZBKID-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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